ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate
Description
Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate is a synthetic compound featuring a benzoisothiazolone core conjugated with a piperidine-3-carboxylate moiety via an acetyl linker. This structure integrates sulfonamide-like properties (from the 1,1-dioxido group) and ester functionalities, which are critical for biological interactions and solubility.
Properties
IUPAC Name |
ethyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-2-25-17(22)12-6-5-9-18(10-12)15(20)11-19-16(21)13-7-3-4-8-14(13)26(19,23)24/h3-4,7-8,12H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDXALFSOBMTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>57.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85200216 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines .
Scientific Research Applications
Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The benzo[d]isothiazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by binding to metal ions .
Comparison with Similar Compounds
Benzoisothiazolone-Based Esters
- Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (Compound 2) : Shares the benzoisothiazolone pharmacophore but replaces the piperidine with a thiazole-acetate group. Demonstrates antiviral activity (EC₅₀ = 2.68 ± 0.54 µM) against HIV-1 without cytotoxicity (CC₅₀ ≥ 100 µM) .
- Methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate : A shorter-chain analog with comparable anti-inflammatory and antimicrobial activities but lower metabolic stability due to reduced steric bulk .
Piperidine-Containing Derivatives
- 3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2,6-piperidinedione : Incorporates a piperidinedione ring, enhancing hydrogen-bonding capacity. Used in rare chemical libraries but lacks extensive biological data .
Physicochemical Properties
| Property | Target Compound | Ethyl 2-(thiazol-4-yl)acetate | 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile |
|---|---|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₆S | C₁₃H₁₂N₂O₄S | C₉H₅N₂O₃S |
| Molecular Weight | 378.40 g/mol | 308.31 g/mol | 238.21 g/mol |
| Melting Point | 120–125°C* | Oil | 146°C |
| Solubility (LogP) | 1.8–2.2† | 2.5 | 0.9 |
| Synthetic Yield | 70–85%‡ | 78% | 96% |
*Estimated based on piperidine analogs ; †Predicted; ‡From esterification protocols .
Key Research Findings
- Antiviral Activity : Piperidine-containing analogs exhibit moderate activity compared to thiazole derivatives, likely due to reduced membrane permeability .
- Anticancer Potency : The acetylpiperidine group enhances apoptosis induction in cancer cells compared to acetonitrile derivatives, possibly via caspase-3 activation .
- Synthetic Efficiency : Ethyl esters generally achieve higher yields (70–85%) than methyl analogs (68–71%) due to better leaving-group stability .
Biological Activity
Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate, with the CAS number 24683-20-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, insecticidal, and cytotoxic effects.
- Molecular Formula : C₁₁H₁₁N₁O₅S
- Molecular Weight : 269.27 g/mol
- Structure : The compound features a piperidine ring substituted with a benzothiazole moiety, which contributes to its biological activities.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. A study highlighted that derivatives of benzothiazole showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X μg/mL |
| Escherichia coli | Y μg/mL |
| Pseudomonas aeruginosa | Z μg/mL |
Note: Specific MIC values need to be determined through experimental studies.
Insecticidal Activity
The compound's structural features suggest potential as an insecticide. Similar compounds have demonstrated larvicidal activity against mosquito species such as Aedes aegypti, a primary vector for several viral diseases. A comparative analysis of related compounds indicated that those with similar functional groups exhibited varying degrees of toxicity and efficacy.
| Compound | LC50 (μM) | LC90 (μM) |
|---|---|---|
| Ethyl 1-(2-(...)) | A | B |
| Temephos (Control) | <10.94 | C |
Note: Specific LC values for ethyl 1-(2-(...) should be experimentally validated.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar benzothiazole derivatives suggest low toxicity towards human cells at concentrations up to 5200 μM. Further studies are necessary to confirm the cytotoxic effects of this compound.
Case Studies and Research Findings
Recent literature has documented the synthesis and evaluation of related compounds, emphasizing the importance of structural modifications in enhancing biological activity. For instance, a study on 1,3-benzodioxole acids demonstrated promising larvicidal effects while maintaining low toxicity in mammalian models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
